Apcin

概要

説明

Apcin is a potent and competitive inhibitor of the anaphase-promoting complex/cyclosome (APC/C), specifically targeting the Cdc20 protein. The anaphase-promoting complex/cyclosome is a multifunctional ubiquitin-protein ligase that regulates various cellular processes such as cell division, differentiation, genome stability, energy metabolism, cell death, autophagy, and carcinogenesis .

準備方法

合成経路と反応条件: Apcinは、ウレイド系誘導体の形成を含む一連の化学反応によって合成することができます。 合成は通常、制御された条件下でプリンまたはピリミジン誘導体をウレイド化合物と反応させることから始まります .

工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に標準的な有機合成プロトコルに従い、高純度と高収率が保証されます。 この化合物はしばしば固体形で生成され、研究目的のためにジメチルスルホキシド (DMSO) などの溶媒に溶解することができます .

化学反応の分析

反応の種類: Apcinは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応はthis compound内の官能基を修飾し、その化学的性質を変化させます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主要な生成物: これらの反応から形成される主要な生成物には、官能基が修飾されたさまざまなthis compound類似体が含まれ、それらの結合親和性と生物活性を高めます .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: アナフェーズ促進複合体/サイクロソームの阻害と、細胞プロセスにおけるその役割を研究するためのツールとして使用されます。

生物学: 細胞分裂、分化、アポトーシスに対する影響について調査されています。

科学的研究の応用

Osteosarcoma (OS)

Apcin has been extensively studied for its effects on osteosarcoma, a common malignant bone tumor. Research indicates that this compound significantly inhibits OS cell proliferation and induces apoptosis. In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in OS cell lines such as MG63 and U2OS. Specifically:

- Cell Proliferation : At concentrations of 50 µM and 75 µM, this compound achieved approximately 50% and 75% inhibition of cell growth at 72 hours, respectively .

- Invasion and Migration : this compound treatment also suppressed the migration and invasion capabilities of OS cells, indicating its potential as a therapeutic agent for metastatic disease .

Glioblastoma (GBM)

This compound's role in glioblastoma treatment is increasingly recognized. Studies have shown that this compound not only inhibits GBM cell proliferation but also enhances sensitivity to temozolomide (TMZ), a standard chemotherapy drug for GBM. Key findings include:

- Inhibition of Growth : this compound effectively reduced GBM cell proliferation in a dose- and time-dependent manner.

- Enhanced TMZ Sensitivity : The combination of this compound with TMZ resulted in significantly higher apoptosis rates compared to either treatment alone, suggesting that targeting Cdc20 may overcome TMZ resistance .

Comparative Efficacy

Recent studies have explored the efficacy of various this compound analogs. For instance, certain derivatives have demonstrated improved potency against triple-negative breast cancer cell lines compared to this compound itself, with enhancements in antiproliferative effects by 5–10 times . This highlights the potential for developing more effective derivatives based on the this compound scaffold.

Table: Summary of Case Studies on this compound Applications

作用機序

Apcinは、アナフェーズ促進複合体/サイクロソームの共活性化因子であるCdc20タンパク質に結合することにより、その効果を発揮します。Cdc20に結合することにより、this compoundはアナフェーズ促進複合体/サイクロソームによる基質の認識を防ぎ、そのユビキチンタンパク質リガーゼ活性を阻害します。 この阻害は、細胞周期タンパク質の安定化につながり、有糸分裂を延長し、最終的にがん細胞でアポトーシスを誘導します .

類似化合物:

ProTAME: アナフェーズ促進複合体/サイクロソームの別の阻害剤ですが、作用機序が異なります。

TAME: アナフェーズ促進複合体/サイクロソームを標的にする細胞透過性阻害剤。

ウレイド系this compound類似体: これらの類似体は、this compoundの結合親和性と生物活性を高めるために合成されました

This compoundの独自性: this compoundは、Cdc20タンパク質への特異的な結合と、アナフェーズ促進複合体/サイクロソームを競合的に阻害する能力により、ユニークです。 この特異性により、細胞プロセスにおけるアナフェーズ促進複合体/サイクロソームの役割と、抗がん剤としての可能性を研究するための貴重なツールとなります .

類似化合物との比較

ProTAME: Another inhibitor of the anaphase-promoting complex/cyclosome, but with a different mechanism of action.

TAME: A cell-permeable inhibitor that targets the anaphase-promoting complex/cyclosome.

Ureido-based Apcin Analogues: These analogues have been synthesized to enhance the binding affinity and biological activity of this compound

Uniqueness of this compound: this compound is unique due to its specific binding to the Cdc20 protein and its ability to competitively inhibit the anaphase-promoting complex/cyclosome. This specificity makes it a valuable tool in studying the role of the anaphase-promoting complex/cyclosome in cellular processes and its potential as an anticancer agent .

生物活性

Apcin is a novel small molecule identified as a potent inhibitor of the cell division cycle protein 20 (Cdc20), a crucial regulator in the anaphase-promoting complex/cyclosome (APC/C) ubiquitin ligase complex. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer cell lines, and potential therapeutic applications.

This compound functions primarily by inhibiting the interaction between Cdc20 and its substrates, thereby blocking substrate-mediated Cdc20 loading onto the APC. This inhibition disrupts the APC-dependent ubiquitylation process, which is essential for the progression of mitosis. By prolonging mitotic duration, this compound induces cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells .

Efficacy in Cancer Cell Lines

Research has demonstrated that this compound exhibits significant anti-proliferative effects across various cancer cell lines. Notably, studies have shown that this compound's IC50 values (the concentration required to inhibit cell viability by 50%) range around 300 μM in certain contexts, although modifications to its structure have resulted in derivatives with enhanced potency .

Table 1: IC50 Values of this compound and Its Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | ~300 | Cdc20 inhibition |

| Compound 20 | HeLa | 40 | Apoptosis induction and G2/M arrest |

| Compound 27 | HeLa | 1 | Stronger pro-apoptotic effect than this compound |

| Compound X | MDA-MB-468 | ~10 | Enhanced Cdc20 inhibition |

Case Studies and Experimental Findings

-

Triple-Negative Breast Cancer (TNBC) :

In studies involving TNBC cell lines (MDA-MB-231 and MDA-MB-468), several analogs of this compound demonstrated improved anti-tumor activities compared to this compound itself. These modifications included replacing the pyrimidine group with thiazole-containing groups, resulting in IC50 values significantly lower than that of this compound . -

Mechanistic Studies :

Experiments using Annexin V-FITC/PI double-staining fluorescence assays indicated that both this compound and its derivatives induce apoptosis in cancer cells. Specifically, compound 20 was found to block cells in the G2/M phase more effectively than this compound . -

Cell Cycle Analysis :

Flow cytometry analyses revealed that treatment with this compound resulted in a marked increase in cells arrested at the G2/M phase. For example, after treatment with 150 μM of this compound, approximately 34.87% of cells were found in this phase .

Structural Modifications and Their Impact

Recent studies have focused on synthesizing ureido-based analogs of this compound to enhance its biological activity. These modifications have been shown to significantly increase potency against various cancer cell lines while maintaining specificity towards Cdc20 inhibition .

特性

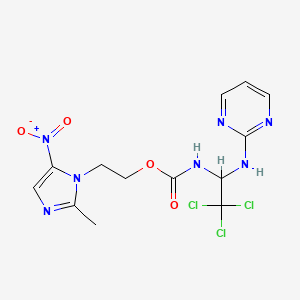

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXHXVOGJFGTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl3N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300815-04-7 | |

| Record name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyrimidin-2-yl)amino]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。